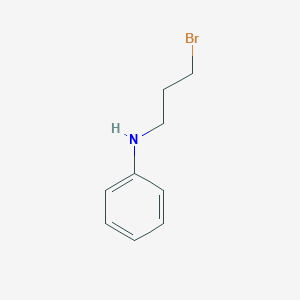
N-(3-bromopropyl)aniline
Overview
Description
N-(3-bromopropyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromopropyl aniline typically involves the alkylation of aniline with bromopropane derivatives. One common method is the reaction of aniline with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3) in a dimethyl sulfoxide (DMSO) solvent. The reaction is carried out at elevated temperatures (60-80°C) to yield N-(3-bromopropyl)aniline .
Industrial Production Methods: Industrial production of bromopropyl aniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromopropyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted anilines
- Nitroanilines
- Coupled aromatic compounds
Scientific Research Applications
N-(3-bromopropyl)aniline finds applications in various scientific research fields:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of bromopropyl aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
4-Bromoaniline: A brominated derivative of aniline used in similar applications but lacks the propyl group, making it less versatile in certain synthetic applications.
N-(2-Bromoallyl)aniline: Another brominated aniline derivative with different reactivity due to the presence of an allyl group.
Uniqueness: N-(3-bromopropyl)aniline’s unique structure, with a bromine atom on a propyl chain attached to an aniline moiety, provides distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
N-(3-bromopropyl)aniline |
InChI |
InChI=1S/C9H12BrN/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
RMDNYQBACQKIKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
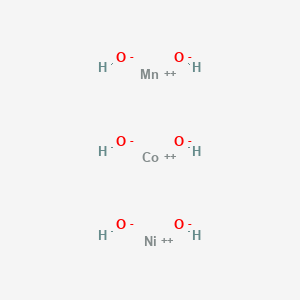
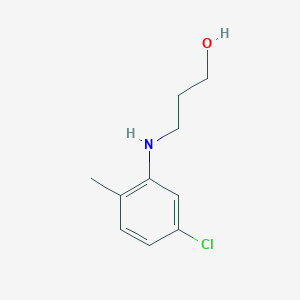
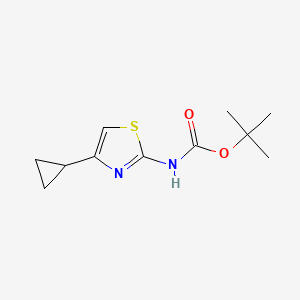
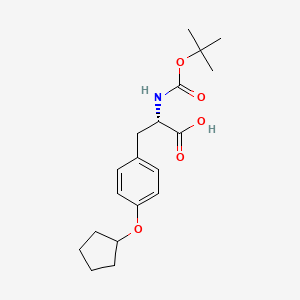
![1-[4-Bromo-4-(4-fluorobenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B8455837.png)

![7-Chloro-6-(2-chloropropyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8455851.png)
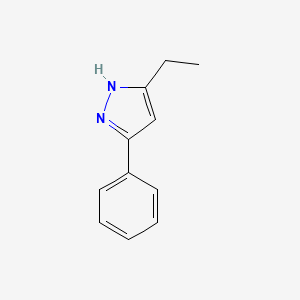
![1-Piperidineacetamide,n-(3-aminophenyl)-4-[(4-fluorophenyl)methyl]-,dihydrochloride](/img/structure/B8455877.png)
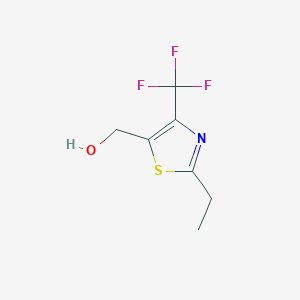

![Ethyl 3-[(furan-2-ylmethyl)(ethoxycarbonyl)amino]propanoate](/img/structure/B8455902.png)
![Phosphonic acid, [[(1R)-1-methyl-2-(phenylmethoxy)ethoxy]methyl]-, bis(1-methylethyl) ester (9CI)](/img/structure/B8455910.png)
![2h-Pyrrolo[2,3-b]pyridin-2-one,3-fluoro-1,3-dihydro-3-methyl-1-phenyl-](/img/structure/B8455917.png)
